molecular formula C4H6Br2O2 B1584212 2,3-Dibromobutyric acid CAS No. 600-30-6

2,3-Dibromobutyric acid

Cat. No. B1584212
CAS RN: 600-30-6
M. Wt: 245.9 g/mol
InChI Key: HESQKTULJLBDRF-UHFFFAOYSA-N
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Description

2,3-Dibromobutyric acid, also known as 2,3-Dibromobutanoic acid, is a chemical compound with the molecular formula C4H6Br2O2 . It has an average mass of 245.897 Da and a monoisotopic mass of 243.873444 Da . It appears as a white fine crystalline powder .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromobutyric acid consists of 4 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms . The 3D structure of the compound can be viewed using specific software .

Scientific Research Applications

Material Science

In material science, 2,3-Dibromobutyric acid is used to modify the surface properties of polymers. By attaching this compound to polymer chains, researchers can introduce bromine atoms, which are later used to facilitate further chemical modifications or to cross-link polymers, enhancing their thermal stability and mechanical strength .

Agricultural Chemistry

2,3-Dibromobutyric acid finds applications in agriculture through the synthesis of herbicides and pesticides. Its reactivity allows for the creation of compounds that can control weed growth and protect crops from pests. Moreover, it can be used to study the impact of brominated organic compounds on soil chemistry and plant health .

Environmental Science

This compound is significant in environmental science research, particularly in the study of halogenated organic compounds’ fate and transport in the environment. It can act as a model compound to understand the environmental behavior of industrially relevant brominated compounds, including their biodegradation and potential to form persistent organic pollutants .

Medicinal Chemistry

In medicinal chemistry, 2,3-Dibromobutyric acid is utilized in the synthesis of various pharmaceuticals. Its incorporation into drug molecules can improve their binding affinity to biological targets, enhance bioavailability, or modulate their metabolic stability. It’s particularly useful in the design of prodrugs or in the optimization of lead compounds .

Biochemistry Research

Researchers use 2,3-Dibromobutyric acid in biochemistry to study enzyme-catalyzed reactions involving halogenated substrates. It can serve as a substrate or inhibitor in enzymatic assays to elucidate the mechanisms of halogenases, which are enzymes that introduce halogen atoms into organic compounds .

Safety and Hazards

2,3-Dibromobutyric acid is classified as an acute toxicity - Category 4, Oral, Skin irritation, Category 2, Eye irritation, Category 2, and Specific target organ toxicity – single exposure, Category 3 . It causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

2,3-dibromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c1-2(5)3(6)4(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESQKTULJLBDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870667
Record name 2,3-Dibromobutanoic acid
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Molecular Weight

245.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromobutyric acid

CAS RN

600-30-6
Record name 2,3-Dibromobutanoic acid
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Record name 2,3-Dibromobutyric acid
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Record name 600-30-6
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Record name 2,3-Dibromobutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,3-dibromobutyric acid react differently with triphenylphosphine compared to other dibromides mentioned in the study?

A1: While most erythro- and threo-dibromides undergo debromination to yield trans-olefins when reacting with triphenylphosphine, 2,3-dibromobutyric acid instead undergoes dehydrohalogenation. [] This means that instead of losing both bromine atoms to form an alkene, it loses a hydrogen and a bromine atom, resulting in the formation of a mixture of α-bromocrotonic and α-bromoisocrotonic acids. [] The carboxylic acid functionality likely influences this altered reactivity compared to the other dibromides studied.

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